molecular formula C10H18IO3P B6182855 diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate CAS No. 2639449-31-1

diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate

Cat. No.: B6182855
CAS No.: 2639449-31-1
M. Wt: 344.13 g/mol
InChI Key: OPZBOFWOAVUYMV-UHFFFAOYSA-N
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Description

Diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate is a highly strained bicyclic organophosphonate compound characterized by its unique [1.1.1]pentane scaffold and an iodine substituent at the bridgehead position. The bicyclo[1.1.1]pentane (BCP) core introduces significant steric strain, which influences its reactivity and stability. The iodine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the phosphonate group enhances solubility and enables participation in phosphorylation or Horner-Wadsworth-Emmons reactions. This compound is primarily utilized in medicinal chemistry and materials science for the synthesis of bioisosteres, where the BCP motif replaces traditional aromatic or aliphatic groups to improve pharmacokinetic properties .

Properties

CAS No.

2639449-31-1

Molecular Formula

C10H18IO3P

Molecular Weight

344.13 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)-3-iodobicyclo[1.1.1]pentane

InChI

InChI=1S/C10H18IO3P/c1-3-13-15(12,14-4-2)8-9-5-10(11,6-9)7-9/h3-8H2,1-2H3

InChI Key

OPZBOFWOAVUYMV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC12CC(C1)(C2)I)OCC

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate undergoes various types of chemical reactions:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by mimicking the transition state of enzyme-catalyzed reactions. The phosphonate group can form strong interactions with the active site of enzymes, thereby inhibiting their activity. The molecular targets and pathways involved vary depending on the specific enzyme and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate, highlighting differences in substituents, molecular weight, and reactivity:

Compound Name Substituent (X) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound I C₁₁H₁₈IO₃P 380.14 High cross-coupling reactivity (iodine); BCP strain enhances stability
Diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate Br C₉H₁₆BrO₃P 283.10 Lower leaving-group ability vs. iodine; used in halogen exchange reactions
Diethyl-(difluoro(3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)BCP-1-yl)methyl)phosphonate F, quinoxaline C₂₀H₂₃F₂N₂O₅P 456.38 Enhanced electron-withdrawing effects (F); bioactive hybrid scaffolds
3-Iodobicyclo[1.1.1]pentane-1-carboxamide I, carboxamide C₇H₈INO 225.05 BCP-carboxamide hybrid; used in peptide mimetics

Stability and Strain Considerations

The BCP core imposes significant angle strain (~120° bridgehead angles), which destabilizes the compound but enhances reactivity in ring-opening or functionalization reactions. This contrasts with less-strained bicyclic systems (e.g., norbornane), which exhibit lower reactivity but higher thermal stability .

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